4-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)aniline
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Overview
Description
4-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)aniline is a synthetic organic compound that belongs to the class of fluorinated anilines. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)aniline typically involves the following steps:
Fluorination: Introduction of the fluorine atom into the aniline ring.
Pyran Ring Formation: Formation of the tetrahydro-2H-pyran ring.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include:
Catalytic Fluorination: Using catalysts to introduce fluorine atoms.
Ring-Closing Reactions: For the formation of the tetrahydro-2H-pyran ring.
Trifluoromethylation Reactions: Using reagents like trifluoromethyl iodide.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation Products: Fluorinated quinones.
Reduction Products: Fluorinated amines.
Substitution Products: Various substituted anilines.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes.
Biochemical Probes: Used in studying biochemical pathways.
Medicine
Drug Development: Potential use in developing new pharmaceuticals.
Diagnostic Agents: Used in imaging and diagnostic techniques.
Industry
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Electronics: Incorporated into materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorinated groups enhance its binding affinity and specificity, leading to effective inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A simpler analog with similar fluorination.
2-(Trifluoromethyl)aniline: Shares the trifluoromethyl group.
N-((tetrahydro-2H-pyran-4-yl)methyl)aniline: Contains the pyran ring.
Uniqueness
4-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)aniline is unique due to the combination of fluorine, trifluoromethyl, and tetrahydro-2H-pyran groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-N-(oxan-4-ylmethyl)-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F4NO/c14-10-1-2-12(11(7-10)13(15,16)17)18-8-9-3-5-19-6-4-9/h1-2,7,9,18H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQSRYLQCVHRIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=C(C=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F4NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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